molecular formula C18H24INO4 B13864312 Methscopolamine-d3 Iodide

Methscopolamine-d3 Iodide

Cat. No.: B13864312
M. Wt: 448.3 g/mol
InChI Key: PDQPDKTZDLHGAF-URBIXWBOSA-M
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Description

Methscopolamine-d3 Iodide is a deuterium-labeled derivative of methscopolamine iodide, a quaternary ammonium anticholinergic agent. The compound incorporates three deuterium atoms in its methyl groups, replacing hydrogen atoms (as inferred from synthetic methods in ). This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry, where deuterated compounds serve as internal standards to improve analytical precision.

The synthesis of this compound likely follows a pathway analogous to the preparation of Cholamine-d3 iodide described in . This involves alkylation of a tertiary amine precursor (e.g., scopolamine derivatives) with methyl iodide-d3 in the presence of a base like KHCO3. The deuterated methyl groups are introduced via nucleophilic substitution, yielding a stable, isotopically labeled quaternary ammonium salt.

Properties

Molecular Formula

C18H24INO4

Molecular Weight

448.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide

InChI

InChI=1S/C18H24NO4.HI/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1/i1D3;/t12?,13-,14-,15+,16-,17+,19?;

InChI Key

PDQPDKTZDLHGAF-URBIXWBOSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[I-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methscopolamine-d3 iodide typically involves the quaternization of scopolamine or its derivatives with a deuterated methylating agent, such as methyl iodide-d3 (iodomethane-d3). This reaction introduces the N-methyl-d3 group, forming the quaternary ammonium salt.

Preparation of Key Reagent: Methyl Iodide-d3 (Iodomethane-d3)

Methyl iodide-d3 is a critical reagent for the synthesis of this compound. The preparation method for methyl iodide-d3 is well-documented and involves the reaction of methanol with potassium iodide in the presence of a solid phosphoric acid catalyst under controlled conditions:

Step Conditions/Details Outcome
Reactants Methyl alcohol, potassium iodide Raw materials
Catalyst Solid phosphoric acid (mass ratio methyl alcohol:acid 1:0.1-0.3 g/g) Catalyzes iodination
Temperature 50-60 °C Optimal for reaction
Pressure Nitrogen atmosphere, 0.1-0.5 MPa Prevents oxidation
Reaction Time 3-5 hours Complete conversion
Workup Cooling, filtration of catalyst, addition of sherwood oil, washing, drying with anhydrous calcium chloride, vacuum distillation Purification of methyl iodide-d3
Yield & Purity Yield ~80-89%, Purity >98% High quality reagent

This method provides a high-purity methyl iodide-d3 suitable for subsequent methylation reactions.

Quaternization Reaction for this compound

The core step in preparing this compound is the nucleophilic substitution (quaternization) of the tertiary amine nitrogen in scopolamine with methyl iodide-d3:

  • Reactants: Scopolamine (tertiary amine) and methyl iodide-d3
  • Reaction Type: Nucleophilic substitution (SN2)
  • Solvent: Typically anhydrous organic solvents such as acetonitrile or ethanol are used to facilitate the reaction and solubilize reactants
  • Conditions: Mild heating (room temperature to 50 °C) with stirring, under inert atmosphere to prevent degradation
  • Reaction Time: Several hours (often 12-24 h) to ensure complete conversion
  • Workup: Removal of solvent, crystallization or precipitation of the iodide salt, filtration, and drying under vacuum

The reaction introduces the N-methyl-d3 group, yielding this compound as a quaternary ammonium iodide salt with high isotopic purity.

Alternative and Catalytic Methods for N-Methylation

Recent advances in N-methylation chemistry suggest alternative catalytic methods that could be adapted for isotopically labeled compounds:

  • Transition metal-catalyzed N-methylation: Using methylating agents such as methanol, paraformaldehyde, or formic acid with catalysts under borrowing hydrogen strategies. These methods are cleaner and more atom-efficient but require optimization for isotopic labeling and quaternary ammonium salt formation.

  • Conventional alkyl halide methylation: Despite drawbacks such as hazardous reagents and waste, this remains the most straightforward and commonly used method for quaternary ammonium salt synthesis, including this compound.

Analytical and Purity Considerations

  • Purity: >98% purity is standard for research-grade this compound, verified by chromatographic and spectrometric methods.
  • Isotopic Enrichment: The presence of three deuterium atoms on the methyl group is confirmed by mass spectrometry.
  • Handling: Toxicity precautions are critical due to the compound’s hazardous nature (toxic if swallowed, fatal if inhaled or in contact with skin).

Summary Table of Preparation Steps

Step No. Process Stage Description Key Parameters Notes
1 Preparation of methyl iodide-d3 Iodination of methanol with KI and solid phosphoric acid catalyst 50-60 °C, 3-5 h, nitrogen atmosphere, 0.1-0.5 MPa Yield ~80-89%, purity >98%
2 Quaternization reaction Reaction of scopolamine with methyl iodide-d3 Room temp to 50 °C, inert atmosphere, 12-24 h Formation of quaternary ammonium iodide salt
3 Workup and purification Solvent removal, crystallization, drying Vacuum drying Achieves high purity and isotopic enrichment
4 Quality control Analytical verification by MS and chromatography >98% purity, isotopic confirmation Ensures research-grade standard

Research and Practical Notes

  • The preparation of methyl iodide-d3 is a critical step requiring careful control of reaction conditions to ensure high yield and purity.
  • The quaternization step must be performed under anhydrous and inert conditions to prevent hydrolysis or degradation.
  • Safety precautions are mandatory due to the compound’s toxicity and potential hazards during handling.
  • Alternative catalytic N-methylation methods are promising but currently less common for quaternary ammonium salts with isotopic labels.
  • This compound is primarily used as a research standard or tracer in pharmacokinetic and metabolic studies.

This detailed synthesis overview is based on the integration of patent literature on methyl iodide preparation, general quaternization chemistry principles, and safety and purity data from chemical suppliers. It excludes unreliable sources and focuses on peer-reviewed and patent-validated methods.

Chemical Reactions Analysis

Types of Reactions

Methscopolamine-d3 Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the iodide ion.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

    Water: Involved in hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.

    Hydrolysis Products: Methscopolamine-d3 and iodide ions.

Scientific Research Applications

Methscopolamine-d3 Iodide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Methscopolamine-d3 Iodide acts as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a reduction in gastric secretion, inhibition of gastrointestinal motility, and other anticholinergic effects. The deuterated form, this compound, retains these properties while providing enhanced stability and distinct isotopic labeling for research purposes .

Comparison with Similar Compounds

Deuterated Quaternary Ammonium Salts

Deuterated quaternary ammonium salts are critical in analytical chemistry for their role as reference standards. Key comparisons include:

Compound Molecular Formula CAS Number Key Applications Synthesis Method
Methscopolamine-d3 Iodide C18H21D3NO3·I Not provided Pharmacokinetic studies, internal standards Alkylation with methyl iodide-d3
Ecgonine methylester-D3.HCl C10H14D3NO3·HCl DEA 9180 CII Analytical reference for cocaine metabolites Deuterated methyl esterification
Hexocyclium Iodide-d3 Likely C19H28D3NO3·I Not provided Anticholinergic research Similar alkylation with deuterated methyl iodide

Key Findings :

  • This compound shares synthetic strategies with Ecgonine methylester-D3.HCl, both utilizing deuterated methyl iodide for isotopic labeling.
  • Unlike Ecgonine methylester-D3.HCl, which is used in forensic toxicology, this compound is tailored for anticholinergic drug metabolism studies.
Iodide-Based Ionic Conductors

Iodide salts with high ionic conductivity are explored in materials science. This compound differs structurally and functionally from these compounds:

Compound Conductivity (S cm⁻¹) Structure Key Features
This compound Likely <10⁻⁸ (estimated) Quaternary ammonium salt Low conductivity due to bulky organic ions
[Mn(en)₃]I₂ 1.37×10⁻⁶ at 423 K Coordination polymer High thermal activation
CuPbI₃ ~10⁻⁸ at 298 K Perovskite structure Semiconductor applications

Key Findings :

  • This compound exhibits negligible ionic conductivity compared to inorganic iodides like [Mn(en)₃]I₂, which achieve >10⁻⁴ S cm⁻¹ at elevated temperatures.
  • The bulky organic structure of this compound limits ion mobility, unlike the extended inorganic frameworks in CuPbI₃.
Pharmaceutical Iodides

Iodide-containing pharmaceuticals vary widely in therapeutic use:

Compound Therapeutic Class Key Components Structural Features
This compound Anticholinergic Quaternary ammonium, deuterated methyl Polar, non-volatile salt
Iodinated Glycerol Expectorant Glycerol-iodine complex Covalent iodine integration
Iodides Tincture Topical antiseptic I₂/KI in alcohol Simple iodide solution

Key Findings :

  • This compound’s quaternary ammonium structure contrasts with the covalent iodine bonds in Iodinated Glycerol, which relies on iodine’s antiseptic properties.

Q & A

Q. Example Workflow :

Measure exchange rates in 3 solvent systems.

Perform DFT simulations.

Correlate experimental vs. predicted rates to identify outliers.

Basic Question: How to conduct a literature review to identify research gaps in this compound applications?

Methodological Answer:

  • Scoping Framework : Follow Arksey & O’Malley’s five-stage model:
    • Define research questions (e.g., "What are unmet needs in deuterated quaternary ammonium compounds?").
    • Identify relevant databases (PubMed, SciFinder) and filter by publication type (e.g., experimental studies only) .
    • Chart data (e.g., synthesis methods, analytical techniques).
    • Summarize findings and gaps (e.g., limited in vivo stability data).
    • Consult experts to validate gaps .

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